molecular formula C19H18FN3OS B7019371 N-[4-(4-fluorophenyl)piperidin-3-yl]-1,3-benzothiazole-6-carboxamide

N-[4-(4-fluorophenyl)piperidin-3-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B7019371
M. Wt: 355.4 g/mol
InChI Key: PYHHDIJOKVWBJH-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)piperidin-3-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a benzothiazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)piperidin-3-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c20-14-4-1-12(2-5-14)15-7-8-21-10-17(15)23-19(24)13-3-6-16-18(9-13)25-11-22-16/h1-6,9,11,15,17,21H,7-8,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHHDIJOKVWBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)piperidin-3-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and benzothiazole intermediates. The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones. The benzothiazole moiety is often prepared via the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)piperidin-3-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[4-(4-fluorophenyl)piperidin-3-yl]-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)piperidin-3-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(4-fluorophenyl)piperidin-3-yl]-1,3-benzothiazole-6-carboxamide include other piperidine derivatives and benzothiazole-containing molecules. Examples include:

  • N-(4-fluorophenyl)piperidine
  • 1,3-benzothiazole-6-carboxamide

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer specific pharmacological properties not found in other similar compounds. This uniqueness makes it a valuable subject of study in medicinal chemistry and related fields.

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